4-Dodecyl-N,N,N-trimethylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecyl-N,N,N-trimethylanilinium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a dodecyl chain attached to an anilinium core, with three methyl groups and a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-N,N,N-trimethylanilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with dodecyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:
N,N,N-trimethylaniline+dodecyl chloride→4-Dodecyl-N,N,N-trimethylanilinium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Chemical Reactions Analysis
Types of Reactions
4-Dodecyl-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or organic solvents.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Quaternary ammonium salts with different anions.
Scientific Research Applications
4-Dodecyl-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 4-Dodecyl-N,N,N-trimethylanilinium chloride primarily involves its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers in biological membranes. This disruption leads to the solubilization of membrane proteins and can cause cell lysis in microorganisms.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with a longer alkyl chain.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
4-Dodecyl-N,N,N-trimethylanilinium chloride is unique due to its specific alkyl chain length and the presence of an anilinium core. This structure imparts distinct surfactant properties and makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
66601-75-0 |
---|---|
Molecular Formula |
C21H38ClN |
Molecular Weight |
340.0 g/mol |
IUPAC Name |
(4-dodecylphenyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C21H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(19-17-20)22(2,3)4;/h16-19H,5-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QTBODLUOCQMPBU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.